ethyl (9E,12E)-octadeca-9,12-dieneperoxoate
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Overview
Description
Ethyl (9E,12E)-octadeca-9,12-dieneperoxoate is an organic compound with the molecular formula C20H36O3. It is a peroxy ester derived from octadecadienoic acid, commonly known as linoleic acid. This compound is characterized by the presence of two conjugated double bonds and a peroxy group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (9E,12E)-octadeca-9,12-dieneperoxoate typically involves the peroxidation of ethyl linoleate. The reaction is carried out under controlled conditions to ensure the selective formation of the peroxy ester. A common method involves the use of hydrogen peroxide (H2O2) as the oxidizing agent in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction is usually conducted at low temperatures to prevent decomposition of the peroxy group.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl (9E,12E)-octadeca-9,12-dieneperoxoate undergoes several types of chemical reactions, including:
Oxidation: The peroxy group can participate in further oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the peroxy group can yield the corresponding alcohol or hydroperoxide.
Substitution: The double bonds in the compound can undergo electrophilic addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), ozone (O3), and other peroxides.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogens (Cl2, Br2), hydrohalic acids (HCl, HBr).
Major Products
Oxidation: Various peroxides and epoxides.
Reduction: Alcohols and hydroperoxides.
Substitution: Halogenated derivatives.
Scientific Research Applications
Ethyl (9E,12E)-octadeca-9,12-dieneperoxoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying peroxidation reactions.
Biology: Investigated for its potential role in lipid peroxidation and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, coatings, and other materials that require oxidative stability.
Mechanism of Action
The mechanism of action of ethyl (9E,12E)-octadeca-9,12-dieneperoxoate involves the interaction of its peroxy group with various molecular targets. The peroxy group can generate reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to the activation of signaling pathways involved in inflammation, apoptosis, and other cellular processes. The compound’s ability to modulate these pathways makes it a subject of interest in biomedical research.
Comparison with Similar Compounds
Ethyl (9E,12E)-octadeca-9,12-dieneperoxoate can be compared with other similar compounds such as:
Ethyl (9E,12E,15Z)-9,12,15-octadecatrienoate: Another peroxy ester with three conjugated double bonds, known for its role in lipid peroxidation studies.
Ethyl linoleate: The precursor to this compound, commonly used in the synthesis of various peroxy esters.
The uniqueness of this compound lies in its specific structure, which allows it to participate in unique chemical reactions and exhibit distinct biological activities.
Properties
CAS No. |
1119-76-2 |
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Molecular Formula |
C20H36O3 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
ethyl (9Z,12Z)-octadeca-9,12-dieneperoxoate |
InChI |
InChI=1S/C20H36O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)23-22-4-2/h8-9,11-12H,3-7,10,13-19H2,1-2H3/b9-8-,12-11- |
InChI Key |
DYDQCZDXIVKADI-MURFETPASA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OOCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OOCC |
Origin of Product |
United States |
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